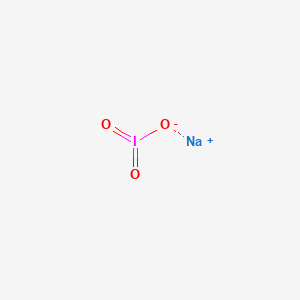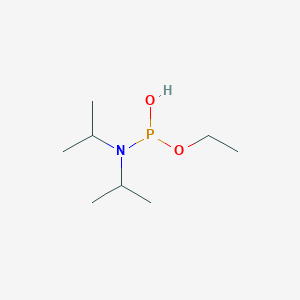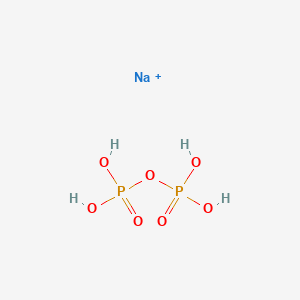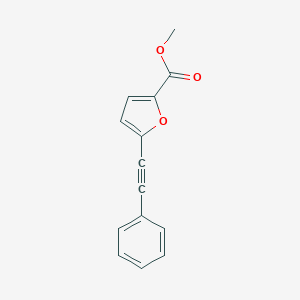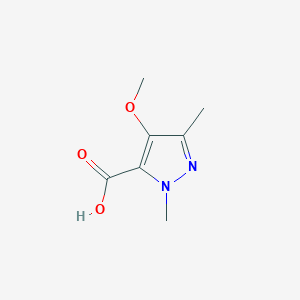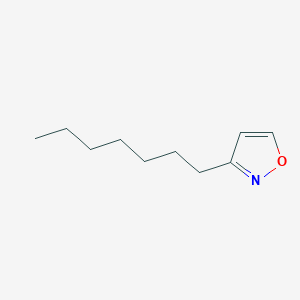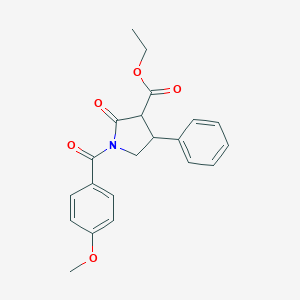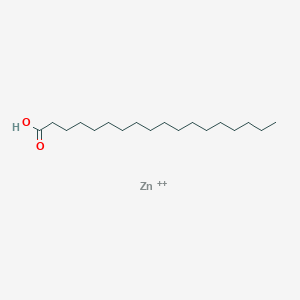
Zinkstearat
Übersicht
Beschreibung
The thermal decomposition of zinc stearate was studied.
The effect of zinc stearate on mechanical properties and on thermal stability of plastigels obtained from polyvinylchloride and dioctylphthalate plastisols was studied. Zinc stearate decreases the melt viscosity of the ionomeric blend of maleated ethylene-propylene-diene monomers and maleated high-density polyethylene.
Zinc stearate is a white, hydrophobic powder with a slight, characteristic odor. Mp: 130°C. Density: 1.1 g cm-3. Insoluble in water, ethyl alcohol and diethyl ether. Soluble in acids. Non-toxic. In technical grades, the percentage of zinc may vary according to the intended use. Products with less than the theoretical amount of zinc are more acidic.
Wissenschaftliche Forschungsanwendungen
Katalyse in chemischen Reaktionen
Zinkstearat wird als Katalysatorsubstrat in chemischen Reaktionen verwendet, wie z. B. bei der Umesterung und Veresterung von Olivenöltrester mit Methanol .
Polymerindustrie
In der Polymerindustrie fungiert this compound als Bestandteil eines Wärmestabilisators, insbesondere in PVC-Stabilisatoren zur Kontrolle der thermischen Zersetzung .
Pulvermetallurgie
Es wird verwendet, um die Remanenz von gesinterten Nd-Fe-B-Magneten zu erhöhen, die durch Pulvermetallurgie ohne Pulverpressen hergestellt werden .
Kosmetik und Pharma
This compound besitzt schmierende Eigenschaften, die in Kosmetika als Verdickungsmittel vorteilhaft sind, um die Textur zu verbessern. Es wird auch in Arzneimitteln aufgrund seiner Wasserabweisung und thermischen Stabilität verwendet .
Farbindustrie
Es laufen Forschungsarbeiten, um die UV-Beständigkeit von Farben mit this compound zu verbessern, mit dem Ziel einer längeren Lebensdauer und Farbbeständigkeit .
Lebensmittel- und Pharmaverpackungen
Aufgrund seiner Antihaft-Eigenschaften wird this compound in Lebensmittel- und Pharmaverpackungsmaterialien verwendet, um ein Ankleben und eine Verschlechterung zu verhindern .
Wirkmechanismus
Target of Action
Zinc stearate, a “zinc soap”, is widely used industrially . It primarily targets the polyolefins in the plastics and rubber industry . It is also used in cosmetics as a lubricant and thickening agent .
Mode of Action
Zinc stearate interacts with its targets by functioning as a phase transfer catalyst for the saponification of fats . It is a form of zinc that is highly soluble in the nonpolar medium of the polyolefins . Being lipophilic, it can easily incorporate into these mediums .
Biochemical Pathways
It plays a crucial role in thevulcanization process of rubber, where it acts as an “activator” for accelerated sulfur vulcanization . In this process, zinc has a beneficial effect on the reaction of the sulfur with the polyolefin .
Result of Action
The primary result of zinc stearate’s action is its non-stick properties . In the plastics and rubber industry, it is used as a releasing agent and lubricant . In cosmetics, it improves texture by acting as a lubricant and thickening agent .
Action Environment
Zinc stearate is a white solid that repels water . It is insoluble in polar solvents such as alcohol and ether but soluble in aromatic hydrocarbons (e.g., benzene) and chlorinated hydrocarbons when heated . Its effectiveness as a mold release agent and lubricant can be influenced by these environmental factors .
Zukünftige Richtungen
Zinc is of extraordinary and diverse importance in human biology and nutrition . Future research areas include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . Specific systems meriting special focus include the gastrointestinal, immune, and central nervous systems .
Biochemische Analyse
Biochemical Properties
Zinc stearate plays a significant role in biochemical reactions. It is lipophilic and highly soluble in nonpolar mediums, functioning as a phase transfer catalyst for the saponification of fats . It’s also used to improve the dispersion property of certain compounds and exert a lubricating effect in various matrices .
Cellular Effects
Zinc, the metallic component of zinc stearate, is an essential trace element involved in numerous cellular functions. It acts as a cofactor for many enzymes, transcription factors, and other proteins Zinc stearate may influence cell function by contributing to the overall zinc status of the cell
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that zinc stearate might exhibit stability over time
Metabolic Pathways
Zinc stearate may be involved in metabolic pathways through its zinc component. Zinc is known to play a crucial role in numerous biological functions, including enzymatic reactions, protein synthesis, and DNA replication
Transport and Distribution
Zinc transport in cells is regulated by two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake
Subcellular Localization
Zinc, the metallic component of zinc stearate, is known to be present in various cellular compartments, including the cytoplasm and organelles
Eigenschaften
| { "Design of the Synthesis Pathway": "Zinc stearate can be synthesized via a simple precipitation reaction using stearic acid and zinc chloride in a solvent.", "Starting Materials": ["Stearic acid", "Zinc chloride", "Solvent (e.g. water, ethanol)"], "Reaction": ["Dissolve stearic acid in the solvent to form a clear solution.", "Add zinc chloride to the solution while stirring continuously.", "Heat the mixture to 70-80°C and continue stirring for 1-2 hours.", "Allow the mixture to cool and filter the precipitate.", "Wash the precipitate with the solvent to remove any impurities.", "Dry the product in a vacuum oven at 60-70°C." ] } | |
CAS-Nummer |
557-05-1 |
Molekularformel |
C18H36O2Zn |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
octadecanoic acid;zinc |
InChI |
InChI=1S/C18H36O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI-Schlüssel |
XIVNZHXRIPJOIZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Zn] |
Color/Form |
White powder free from gritiness Fine, soft, bulky powde |
Dichte |
1.1 (NIOSH, 2016) 1.095 g/cu cm 1.1 g/cm³ 1.10 |
Flammpunkt |
530 °F (NIOSH, 2016) 530 °F Open Cup 277 °C o.c. 530°F (open cup) (oc) 530°F |
melting_point |
266 °F (NIOSH, 2016) 130 °C 266°F |
| 557-05-1 51731-04-5 |
|
Physikalische Beschreibung |
Zinc stearate is a white, hydrophobic powder with a slight, characteristic odor. Mp: 130°C. Density: 1.1 g cm-3. Insoluble in water, ethyl alcohol and diethyl ether. Soluble in acids. Non-toxic. In technical grades, the percentage of zinc may vary according to the intended use. Products with less than the theoretical amount of zinc are more acidic. DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals, WetSolid; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid WHITE FINE SOFT POWDER. Soft, white powder with a slight, characteristic odor. |
Piktogramme |
Irritant; Environmental Hazard |
Löslichkeit |
Insoluble (NIOSH, 2016) Soluble in benzene; insoluble in water, alcohol and ether Soluble in acids and common solvents when hot Solubility in water: none Insoluble |
Synonyme |
aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |
Dampfdruck |
0 mm Hg (approx) (NIOSH, 2016) 0 mmHg (approx) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies have shown that adding zinc stearate to asphalt binder can improve its resistance to aging. [] Specifically, zinc stearate was found to reduce the viscosity aging index (VAI), indicating better preservation of the binder’s viscosity over time. Additionally, zinc stearate modified binders demonstrated complex shear modulus values closer to those of unaged binders, signifying enhanced aging resistance.
A: Yes, incorporating zinc stearate into natural rubber can influence its mechanical and dielectric properties. [] Research suggests that zinc stearate can marginally increase stress at break and modulus, enhancing the overall physico-mechanical properties. Ultrasonic measurements reveal that it affects longitudinal and transverse ultrasound velocities and elastic moduli, indicating a hardening effect. Dielectrically, zinc stearate increases the dielectric constant (E') and acts as a plasticizer for ionic domains at elevated temperatures.
A: Research using X-ray absorption fine structure (XAFS) analysis demonstrated that during the vulcanization process, the stearic acid present reacts with zinc, leading to the formation of zinc stearate. [] This suggests that the initial presence of stearic acid can influence the final distribution and behavior of zinc stearate within the rubber matrix.
A: Yes, zinc stearate exhibits a strong hydrophobic effect, making it a beneficial additive for enhancing the durability of cement-sand mortar. [] Incorporation of zinc stearate significantly reduces capillary water absorption and enhances tensile strength when compared to unmodified mortar. Additionally, long-term studies revealed that the hydrophobic effect of zinc stearate remains effective even after 250 days of cyclic saturation and drying, highlighting its long-term durability and contribution to mortar longevity.
ANone: The molecular formula of zinc stearate is Zn(C18H35O2)2, and its molecular weight is 632.3 g/mol.
A: In the non-phosgene synthesis of 1,5-naphthalene dicarbamate, zinc stearate exhibits good catalytic activity, although its specific activity is lower compared to other zinc salts of organic acids, such as zinc acetate and zinc trimethylacetate. [] The catalytic activity is influenced by the pKa of the corresponding organic acid used in the synthesis of the zinc stearate catalyst.
A: While zinc stearate is generally stable under normal conditions, its stability can be further enhanced by using it in conjunction with other stabilizers. For example, in polyvinyl chloride (PVC) applications, combining zinc stearate with calcium stearate and pentaerythritol significantly increases its stabilizing effect, leading to improved thermal stability and resistance to discoloration. []
A: Studies have shown that incorporating nanoparticles like fume silica and nanoclay into low-density polyethylene (LDPE) can effectively reduce the migration of zinc stearate into food simulants. [] This effect is attributed to the nanoparticles' ability to improve the barrier properties of the polymer matrix, thereby limiting the diffusion of zinc stearate. This finding has significant implications for the development of safer and more sustainable food packaging materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

